1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both methoxy and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 2-hydroxy-2-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or thiols.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea
- 1-(2,5-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea
- 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-methylpropyl)thiourea
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is unique due to the presence of both methoxy and hydroxy functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-8-9-16(22-2)14(10-13)19-17(23)18-11-15(20)12-6-4-3-5-7-12/h3-10,15,20H,11H2,1-2H3,(H2,18,19,23) |
InChI Key |
AWZVIIXFCIIFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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